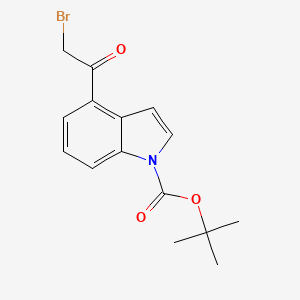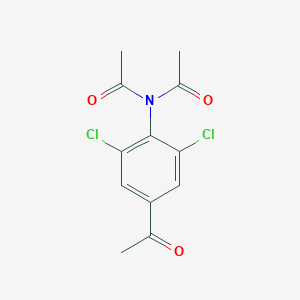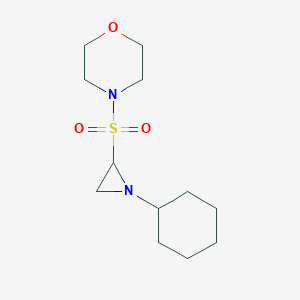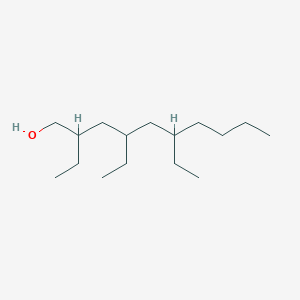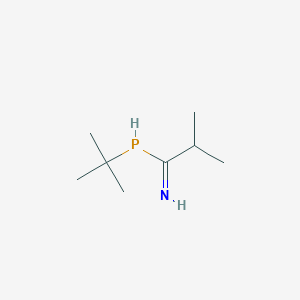
1-(tert-Butylphosphanyl)-2-methylpropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylphosphanyl)-2-methylpropan-1-imine is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylphosphanyl group attached to a methylpropan-1-imine backbone, making it a valuable ligand in various catalytic processes.
Méthodes De Préparation
The synthesis of 1-(tert-Butylphosphanyl)-2-methylpropan-1-imine typically involves the reaction of tert-butylphosphine with a suitable imine precursor under controlled conditions. One common method involves the use of trichlorophosphane as a starting material, which is then reacted with tert-butylamine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
. These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
1-(tert-Butylphosphanyl)-2-methylpropan-1-imine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in various chemical processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include phosphine oxides, amines, and substituted phosphines.
Applications De Recherche Scientifique
1-(tert-Butylphosphanyl)-2-methylpropan-1-imine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation. Its unique structure allows for the stabilization of reactive intermediates, enhancing the efficiency of these reactions.
Biology: In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine: Although not widely used in medicine, the compound’s potential as a ligand for drug development is being explored. Its ability to modulate the activity of metal-containing enzymes could lead to new therapeutic agents.
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(tert-Butylphosphanyl)-2-methylpropan-1-imine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions. The tert-butylphosphanyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process .
Molecular targets of this compound include transition metal ions such as palladium, nickel, and platinum. The pathways involved in its mechanism of action often include oxidative addition, reductive elimination, and migratory insertion, which are common steps in many catalytic cycles.
Comparaison Avec Des Composés Similaires
1-(tert-Butylphosphanyl)-2-methylpropan-1-imine can be compared to other similar compounds, such as:
1,2-bis(di-tert-butylphosphino)ethane: This compound is another organophosphorus ligand with similar steric and electronic properties.
1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound is used as a ligand in various catalytic processes, similar to this compound.
Bis[2-(di-tert-butylphosphino)ethyl]amine: This compound features a similar phosphanyl group but with a different backbone structure.
The uniqueness of this compound lies in its combination of a tert-butylphosphanyl group with an imine functionality, providing a versatile ligand for a wide range of catalytic processes.
Propriétés
Numéro CAS |
89996-81-6 |
|---|---|
Formule moléculaire |
C8H18NP |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
1-tert-butylphosphanyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C8H18NP/c1-6(2)7(9)10-8(3,4)5/h6,9-10H,1-5H3 |
Clé InChI |
PUJSBKINNBAURS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=N)PC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


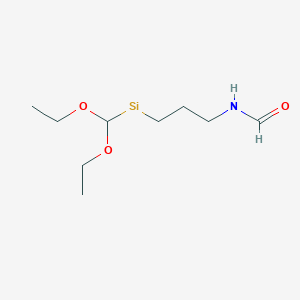
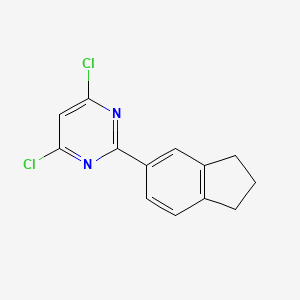
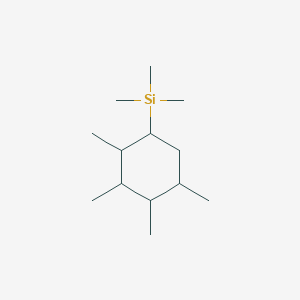

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
